Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor
Cell (Cambridge,
2018,
172(3),
578-589
,